molecular formula C21H35NO2 B11984932 Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- CAS No. 137308-45-3

Tetradecanamide, N-(2-hydroxy-5-methylphenyl)-

Cat. No.: B11984932
CAS No.: 137308-45-3
M. Wt: 333.5 g/mol
InChI Key: NCOGCKYKJYGRBU-UHFFFAOYSA-N
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Description

Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- is an organic compound with the molecular formula C21H35NO2 It is a member of the amide family, characterized by the presence of a long alkyl chain and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- typically involves the reaction of tetradecanoic acid with N-(2-hydroxy-5-methylphenyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions, potentially affecting the amide bond or the phenolic group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The long alkyl chain may also play a role in its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

  • N-(2-hydroxy-5-methylphenyl)decanamide
  • N-(3,5-dimethylphenyl)tetradecanamide
  • N-(2-hydroxy-5-methylphenyl)-2-thiophenecarboxamide

Comparison: Tetradecanamide, N-(2-hydroxy-5-methylphenyl)- is unique due to its specific substitution pattern on the phenyl ring and the length of its alkyl chain. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

137308-45-3

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)tetradecanamide

InChI

InChI=1S/C21H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-21(24)22-19-17-18(2)15-16-20(19)23/h15-17,23H,3-14H2,1-2H3,(H,22,24)

InChI Key

NCOGCKYKJYGRBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)C)O

Origin of Product

United States

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